N-[(4-chlorophenyl)methyl]-2-[7-oxo-2-(pyrrolidin-1-yl)-6H,7H-[1,3]thiazolo[4,5-d]pyrimidin-6-yl]acetamide
Description
N-[(4-chlorophenyl)methyl]-2-[7-oxo-2-(pyrrolidin-1-yl)-6H,7H-[1,3]thiazolo[4,5-d]pyrimidin-6-yl]acetamide is a heterocyclic compound featuring a fused thiazolo[4,5-d]pyrimidin-7-one core. The structure includes a pyrrolidin-1-yl substituent at position 2 and a 4-chlorobenzylacetamide moiety at position 4. Its molecular formula is C₁₉H₁₈ClN₅O₂S, with a molecular weight of 415.9 g/mol. Synthetic routes may involve alkylation of thiopyrimidines with chloroacetamides, as seen in analogous systems .
Properties
IUPAC Name |
N-[(4-chlorophenyl)methyl]-2-(7-oxo-2-pyrrolidin-1-yl-[1,3]thiazolo[4,5-d]pyrimidin-6-yl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18ClN5O2S/c19-13-5-3-12(4-6-13)9-20-14(25)10-24-11-21-16-15(17(24)26)27-18(22-16)23-7-1-2-8-23/h3-6,11H,1-2,7-10H2,(H,20,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PMSMMSKZNZTVAW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)C2=NC3=C(S2)C(=O)N(C=N3)CC(=O)NCC4=CC=C(C=C4)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18ClN5O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
403.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(4-chlorophenyl)methyl]-2-[7-oxo-2-(pyrrolidin-1-yl)-6H,7H-[1,3]thiazolo[4,5-d]pyrimidin-6-yl]acetamide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the thiazolopyrimidine core: This can be achieved by reacting a suitable thioamide with a halogenated pyrimidine under basic conditions.
Introduction of the pyrrolidine ring: The pyrrolidine ring can be introduced via nucleophilic substitution reactions, where a pyrrolidine derivative reacts with the thiazolopyrimidine intermediate.
Attachment of the chlorophenyl moiety: The chlorophenyl group can be introduced through a Friedel-Crafts alkylation reaction, where the thiazolopyrimidine-pyrrolidine intermediate is reacted with a chlorobenzyl chloride in the presence of a Lewis acid catalyst.
Acetylation: The final step involves acetylation of the intermediate to yield the target compound.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. This may involve the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
N-[(4-chlorophenyl)methyl]-2-[7-oxo-2-(pyrrolidin-1-yl)-6H,7H-[1,3]thiazolo[4,5-d]pyrimidin-6-yl]acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized at the pyrrolidine ring or the thiazolopyrimidine core, leading to the formation of N-oxides or sulfoxides.
Reduction: Reduction reactions can target the carbonyl group in the thiazolopyrimidine core, potentially yielding alcohol derivatives.
Substitution: The chlorophenyl moiety can undergo nucleophilic aromatic substitution reactions, where the chlorine atom is replaced by other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation can be used.
Substitution: Nucleophilic aromatic substitution reactions often require strong bases like sodium hydride or potassium tert-butoxide and polar aprotic solvents like dimethyl sulfoxide or N,N-dimethylformamide.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N-oxides or sulfoxides, while reduction can produce alcohol derivatives. Substitution reactions can introduce various functional groups into the chlorophenyl moiety, leading to a diverse array of derivatives.
Scientific Research Applications
Antimicrobial Properties
Research indicates that compounds similar to N-[(4-chlorophenyl)methyl]-2-[7-oxo-2-(pyrrolidin-1-yl)-6H,7H-[1,3]thiazolo[4,5-d]pyrimidin-6-yl]acetamide exhibit significant antimicrobial activity. Specifically, derivatives of thiazolo[4,5-d]pyrimidines have shown effectiveness against various bacterial strains, including Mycobacterium tuberculosis.
A study found that related compounds had IC50 values ranging from 1.35 to 2.18 μM against Mycobacterium tuberculosis, suggesting that our compound may possess similar efficacy due to structural similarities .
Anticancer Properties
The anticancer potential of this compound has been explored through various studies. The thiazolo[4,5-d]pyrimidine moiety is known to inhibit key enzymes involved in tumor growth and proliferation. For instance, docking studies suggest that modifications in the structure can enhance selectivity and potency against different cancer cell lines.
In vitro cytotoxicity assessments have demonstrated that derivatives of this compound exhibit low toxicity towards normal human cells while effectively inhibiting cancer cell proliferation. This dual profile suggests a promising therapeutic index for further development .
Antitubercular Activity
A notable study evaluated the antitubercular activity of various substituted thiazolo[4,5-d]pyrimidine derivatives, including those structurally similar to this compound. The results indicated that certain derivatives exhibited potent activity against Mycobacterium tuberculosis, reinforcing the potential application of our compound in treating tuberculosis .
Cytotoxicity Assessment
In another study focusing on cytotoxicity, several derivatives were tested on human embryonic kidney cells (HEK293). The findings revealed that these compounds were non-toxic at concentrations effective against pathogenic strains. This suggests a favorable safety profile for compounds containing the thiazolo[4,5-d]pyrimidine framework, indicating their potential for further development as therapeutic agents .
Mechanism of Action
The mechanism of action of N-[(4-chlorophenyl)methyl]-2-[7-oxo-2-(pyrrolidin-1-yl)-6H,7H-[1,3]thiazolo[4,5-d]pyrimidin-6-yl]acetamide involves its interaction with specific molecular targets, such as enzymes, receptors, or ion channels. The compound may bind to these targets, modulating their activity and influencing downstream signaling pathways. For example, it may inhibit the activity of certain kinases, leading to reduced phosphorylation of target proteins and altered cellular responses. The exact molecular targets and pathways involved depend on the specific biological context and the compound’s structure-activity relationship.
Comparison with Similar Compounds
Key Differences :
- The pyrano core () includes a carbonitrile group, increasing polarity and solubility but reducing metabolic stability .
Substituent Effects
Substituents critically influence physicochemical and biological properties:
Key Insights :
- The pyrrolidin-1-yl group (target) introduces a basic nitrogen, enhancing solubility in acidic environments, whereas the phenylamino group (Compound 24) may promote π-π stacking but reduce bioavailability.
- The 4-chlorobenzyl moiety (target) likely improves lipophilicity and membrane permeability compared to simpler acetyl groups .
Comparison :
- The target’s thiazolo-pyrimidine core resembles ATP’s purine structure, making kinase inhibition plausible, whereas thiazolidin-4-ones () exhibit broader but less specific activity .
- Compound 24’s thieno-pyrimidine core may intercalate into DNA, a mechanism less likely for the target compound due to steric bulk .
Biological Activity
N-[(4-chlorophenyl)methyl]-2-[7-oxo-2-(pyrrolidin-1-yl)-6H,7H-[1,3]thiazolo[4,5-d]pyrimidin-6-yl]acetamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores the compound's synthesis, biological activities, mechanisms of action, and relevant case studies.
- Molecular Formula: C17H16ClN5O2S
- Molecular Weight: 389.9 g/mol
- CAS Number: 1223833-47-3
Synthesis
The synthesis of this compound typically involves multi-step reactions, often utilizing various catalysts and reagents to achieve high yields. The synthetic pathways may include the formation of thiazole and pyrimidine rings, which are crucial for its biological activity.
Anticancer Activity
Research indicates that this compound exhibits promising anticancer properties. In vitro studies have shown that this compound can inhibit the proliferation of various cancer cell lines by inducing apoptosis and cell cycle arrest.
Case Study:
In a study involving human breast cancer cell lines (MCF-7), the compound demonstrated a significant reduction in cell viability with an IC50 value of approximately 12 µM after 48 hours of treatment. The mechanism was linked to the activation of caspase pathways leading to programmed cell death .
Anti-inflammatory Activity
The compound has also been evaluated for its anti-inflammatory properties. It has been shown to inhibit the production of pro-inflammatory cytokines and reduce inflammation in animal models.
Research Findings:
In a murine model of acute inflammation induced by carrageenan, treatment with the compound resulted in a 40% reduction in paw edema compared to control groups. This effect is believed to be mediated through the inhibition of COX enzymes .
Antiviral Activity
Preliminary studies suggest that this compound may exhibit antiviral properties against hepatitis C virus (HCV).
Mechanism:
The compound appears to interfere with viral replication processes by inhibiting key viral proteins involved in the life cycle of HCV .
The mechanisms through which this compound exerts its biological effects involve:
- Apoptosis Induction: Activation of intrinsic apoptotic pathways leading to cell death.
- Cytokine Modulation: Inhibition of pro-inflammatory cytokines such as TNF-alpha and IL-6.
- Viral Protein Inhibition: Disruption of viral protein synthesis and function.
Data Summary Table
Q & A
Q. What synthetic strategies are commonly employed to prepare the thiazolo[4,5-d]pyrimidine core of this compound?
The thiazolo[4,5-d]pyrimidine scaffold is typically synthesized via cyclization reactions. A key step involves alkylation of 6-methyl-2-thiopyrimidin-4-one with chloroacetamide derivatives under basic conditions (e.g., sodium methylate in a 2.6–2.8-fold molar excess). This approach ensures regioselective formation of the thiazole ring . Subsequent functionalization with pyrrolidine and the 4-chlorobenzylacetamide group is achieved through nucleophilic substitution or coupling reactions, as described in analogous pyrimidine syntheses .
Q. Which spectroscopic techniques are essential for structural confirmation?
Critical techniques include:
- NMR spectroscopy (¹H, ¹³C, and 2D experiments like COSY/HSQC) to confirm regiochemistry and substituent positions.
- High-resolution mass spectrometry (HR-MS) to verify molecular formula and fragmentation patterns.
- IR spectroscopy to identify carbonyl (C=O) and amide (N–H) functional groups.
- X-ray crystallography (if crystalline) for absolute configuration determination, as demonstrated in structurally related pyrimidine derivatives .
Q. How is preliminary biological activity screening conducted for this compound?
Initial screening involves:
- Enzyme inhibition assays (e.g., kinase or protease targets) using fluorometric or colorimetric substrates.
- Antimicrobial testing via broth microdilution to determine minimum inhibitory concentrations (MICs).
- Cytotoxicity profiling against cancer cell lines (e.g., MTT assay) .
Advanced Research Questions
Q. How can synthetic yield be optimized for the alkylation step of the thiazolo[4,5-d]pyrimidine core?
Optimization strategies include:
- Design of Experiments (DoE) to evaluate variables like temperature, solvent polarity, and reagent stoichiometry. For example, a 2.6–2.8-fold excess of sodium methylate improves deprotonation efficiency .
- Flow chemistry to enhance mixing and heat transfer, reducing side-product formation .
- Catalysis (e.g., phase-transfer catalysts) to accelerate alkylation kinetics .
Q. How should researchers resolve contradictions in reported biological activity data?
Contradictions often arise from assay variability. Mitigation approaches include:
- Standardizing assay conditions (e.g., cell line passage number, serum concentration).
- Dose-response curves to calculate IC₅₀/EC₅₀ values for quantitative comparison.
- Orthogonal assays (e.g., SPR for binding affinity vs. cellular activity) to confirm mechanism .
Q. What computational methods are used to explore structure-activity relationships (SAR)?
Advanced SAR studies employ:
- Molecular docking (e.g., AutoDock Vina) to predict binding modes with target proteins.
- QSAR modeling using descriptors like logP, polar surface area, and electronic parameters.
- MD simulations to assess stability of ligand-receptor complexes over time .
Q. How can solubility challenges be addressed for in vivo studies?
Methodological solutions include:
- Prodrug design : Introducing ionizable groups (e.g., phosphate esters) for enhanced aqueous solubility.
- Nanoparticle formulation : Encapsulation in liposomes or polymeric micelles.
- Co-solvent systems : Using PEG-400 or cyclodextrins for parenteral administration .
Key Research Recommendations
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
